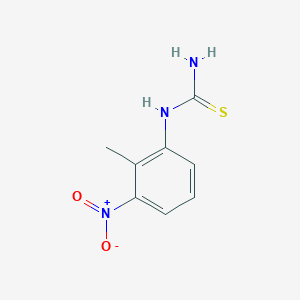

(2-甲基-3-硝基苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Methyl-3-nitrophenyl)thiourea” is an organic compound with the linear formula C8H9N3O2S . It is a derivative of thiourea, which is an organosulfur compound having applications in numerous fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

Thioureas and their derivatives, including “(2-Methyl-3-nitrophenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Chemical Reactions Analysis

Thioureas, including “(2-Methyl-3-nitrophenyl)thiourea”, have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . They are known to react with alkyl halides, and further hydrolysis of the resulting isothiouronium salts leads to the formation of thiol and urea .

科学研究应用

Antibacterial Applications

(2-Methyl-3-nitrophenyl)thiourea: has been studied for its antibacterial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s mechanism of action often involves the inhibition of bacterial growth by interfering with essential enzymes or disrupting cell wall synthesis.

Antioxidant Properties

This compound also exhibits antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The thiourea derivative’s structure allows it to neutralize these harmful species, thereby preventing cellular damage and contributing to the management of oxidative stress-related diseases .

Anticancer Activity

Research has indicated that (2-Methyl-3-nitrophenyl)thiourea can be effective in anticancer therapy. Its ability to inhibit the proliferation of cancer cells makes it a potential candidate for the development of new anticancer drugs. Studies are ongoing to understand its full potential and mechanism in cancer treatment .

Anti-Inflammatory Use

The anti-inflammatory properties of (2-Methyl-3-nitrophenyl)thiourea are significant for the treatment of chronic inflammatory diseases. It can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory conditions .

Anti-Alzheimer’s Research

In the field of neurodegenerative diseases, particularly Alzheimer’s, (2-Methyl-3-nitrophenyl)thiourea has been explored for its potential to inhibit enzymes that contribute to the disease’s progression, such as cholinesterases. By doing so, it could help in managing or slowing down the cognitive decline associated with Alzheimer’s .

Anion Detection Sensor

Apart from biological applications, this compound has been utilized in the development of colorimetric sensors for anion detection. It has been particularly effective in detecting sulfate, fluoride, and acetate ions, showcasing distinct color changes upon interaction with these anions, which is valuable in environmental monitoring and chemical analysis .

作用机制

Target of Action

(2-Methyl-3-nitrophenyl)thiourea is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Mode of Action

It is known that thiourea derivatives, in general, interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

Thiourea derivatives have been shown to affect various biochemical pathways due to their diverse biological applications .

Result of Action

Thiourea derivatives have been shown to have diverse biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .

安全和危害

属性

IUPAC Name |

(2-methyl-3-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-5-6(10-8(9)14)3-2-4-7(5)11(12)13/h2-4H,1H3,(H3,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMARWYVXAGHIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2592075.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592080.png)

![methyl 2-({1-[(1-cyanocyclohexyl)carbamoyl]ethyl}sulfanyl)-7-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2592083.png)

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2592086.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2592088.png)

![3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2592093.png)